molecular formula C16H23N3O2 B2889122 tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate CAS No. 1461706-54-6

tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate

Cat. No.: B2889122
CAS No.: 1461706-54-6
M. Wt: 289.379
InChI Key: ANLTYTJGSSZAFC-UHFFFAOYSA-N
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Description

This compound is a protected amine . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized under mild, environment-friendly conditions . The reaction was completed quickly within 1 hour .


Chemical Reactions Analysis

This compound is likely to participate in chemoselective reactions . For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 289.37 . The specific physical properties such as boiling point and storage conditions are not directly available .

Scientific Research Applications

Crystallography

Research on isomorphous crystal structures, such as the study by Baillargeon et al. (2017), focuses on compounds with similar structural motifs. They explored chlorodiacetylene and iododiacetylene derivatives, which share structural similarities with the tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate, highlighting the importance of hydrogen and halogen bonds involving carbonyl groups in crystal formation. This research contributes to our understanding of molecular interactions and crystal engineering principles relevant to similar compounds (Baillargeon et al., 2017).

Organic Synthesis

In organic synthesis, compounds like this compound serve as intermediates or reagents. For instance, Yang et al. (2009) described the synthesis of a tert-butyl carbamate derivative via an asymmetric Mannich reaction, showcasing the compound's role in the construction of chiral molecules, which is crucial for developing pharmaceuticals and fine chemicals (Yang et al., 2009).

Photoredox Catalysis

Wang et al. (2022) reported a photoredox-catalyzed amination using a tert-butyl carbamate derivative, illustrating the compound's utility in creating complex molecular architectures under mild conditions. This work underlines the role of similar compounds in innovative synthetic strategies that enable the formation of bonds in an efficient and environmentally friendly manner (Wang et al., 2022).

Future Directions

The compound has great application prospects for industrial production . Its carrier is easily recyclable, which makes it environmentally friendly .

Properties

IUPAC Name

tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-ynyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)13-17-11-9-12(19-13)8-7-10-18-14(20)21-16(4,5)6/h9,11H,10H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLTYTJGSSZAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)C#CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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